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Compound of Interest

Compound Name: NU6102

Cat. No.: B1677023

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NUG6102 is a synthetic, cell-permeable purine derivative that acts as a potent and selective
ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2
(CDKZ2). This technical guide provides a comprehensive overview of NU6102, including its
chemical properties, mechanism of action, and its effects on the cell cycle and cancer cell
proliferation. Detailed experimental protocols and data are presented to facilitate its use in
research and drug development.

Chemical and Physical Properties

NU6102, with the chemical name O6-Cyclohexylmethyl-2-(4-sulfamoylanilino)purine, is a well-
characterized small molecule inhibitor. Its key properties are summarized in the table below.
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Property Value

CAS Number 444722-95-6[1][2][3][4]
Molecular Formula C18H22N60O3S[1][2]
Molecular Weight 402.47 g/mol [1][2]
Appearance White to yellow solid
Solubility Soluble in DMSO

Mechanism of Action and Selectivity

NU6102 functions as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A3
complexes.[1] Its inhibitory activity is highly selective for these two CDKs over other kinases, as
demonstrated by in vitro kinase assays.

Kinase Target ICs0 (NM)
CDK2/cyclin A3 5.4[1]
CDK1/cyclin B 9.5[1]
ROCKII 600[1]
PDK1 800[1]
DYRK1A 900[1]
CDK4/D1 1600[1]

The mechanism of action involves NU6102 binding to the ATP-binding pocket of the CDK,
thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle

progression.
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Mechanism of Action of NU6102
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Fig. 1: Competitive inhibition of CDK1/2 by NU6102.

Biological Effects
Cell Cycle Arrest

NU6102 has been shown to induce cell cycle arrest in a phase-dependent manner. In
asynchronously growing cancer cell lines, treatment with NU6102 leads to a G2/M phase
arrest. In contrast, when cells are synchronized and then released from serum starvation,
NU6102 causes a G1/S phase arrest. This demonstrates its role in disrupting the normal
progression of the cell cycle at critical checkpoints.

Anti-proliferative Activity

NU6102 exhibits anti-proliferative properties against various cancer cell lines. The growth
inhibitory effects are quantified by Glso (concentration for 50% growth inhibition) and LCso
(lethal concentration for 50% of cells) values.
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Cell Line Glso (pM) LCso (UM)
MCF-7 (Breast Carcinoma) 8 Not Reported
SKUT-1B (Uterine Sarcoma) Not Reported 2.6 (24h exposure)[1]

The anti-proliferative effects are linked to the inhibition of CDK1 and CDK2, which leads to the

downstream inhibition of retinoblastoma protein (Rb) phosphorylation.
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NU6102 Signaling Pathway in Cell Cycle Control
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Fig. 2: Effect of NU6102 on the Rb-E2F pathway.
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Experimental Protocols

The following are general methodologies for key experiments involving CDK inhibitors like
NU6102. Researchers should optimize these protocols for their specific cell lines and
experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the cell cycle distribution of cells treated with
NU6102 using propidium iodide (PI) staining and flow cytometry.

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

o Treatment: Treat cells with the desired concentrations of NU6102 or vehicle control (e.qg.,
DMSO) for the specified duration (e.g., 24 hours).

o Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

o Fixation: Wash the cell pellet with PBS and fix in ice-cold 70% ethanol while vortexing gently.
Cells can be stored at -20°C.

» Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the
cell pellet in a staining solution containing propidium iodide and RNase A.

o Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be
proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M
phases.

In Vitro Kinase Assay

This protocol describes a general method to assess the inhibitory activity of NU6102 on
CDK1/2 kinase activity.

e Reaction Setup: In a microplate, combine the purified active CDK1/cyclin B or CDK2/cyclin
A3 enzyme, a suitable substrate (e.g., Histone H1), and varying concentrations of NU6102 in
a kinase reaction buffer.

e Initiation: Start the kinase reaction by adding ATP (can be radiolabeled, e.g., [y-32P]ATP).
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Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading
buffer).

Detection: The amount of phosphorylated substrate can be quantified. If using radiolabeled
ATP, this can be done by SDS-PAGE followed by autoradiography or by using a scintillation
counter. Non-radioactive methods often employ antibodies specific to the phosphorylated
substrate or luminescence-based ATP detection kits.

Data Analysis: Determine the ICso value of NU6102 by plotting the percentage of kinase
inhibition against the logarithm of the inhibitor concentration.
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Experimental Workflow for In Vitro Kinase Assay
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Fig. 3: Workflow for determining kinase inhibition.
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In Vivo Studies

While NU6102 itself has limited solubility, a water-soluble prodrug, NU6301, has been
developed for in vivo applications. NU6301 is rapidly converted to NU6102 in plasma. In mouse
xenograft models using SKUT-1B tumor cells, administration of NU6301 led to tumor growth
delay and inhibition of Rb phosphorylation in the tumor tissue, demonstrating the in vivo
efficacy of NU6102.

Conclusion

NU6102 is a valuable research tool for studying the roles of CDK1 and CDK2 in cell cycle
regulation and as a lead compound for the development of anti-cancer therapeutics. Its high
potency and selectivity make it a precise instrument for dissecting the complex signaling
pathways governed by these key kinases. The information and protocols provided in this guide
are intended to support researchers in effectively utilizing NU6102 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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